Cas no 1803797-08-1 (Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate)

Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate
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- インチ: 1S/C13H14BrClO3/c1-3-18-12(17)7-10-9(13(15)8(2)16)5-4-6-11(10)14/h4-6,13H,3,7H2,1-2H3
- InChIKey: YDORDRWEZCUSIL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(C(C(C)=O)Cl)=C1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 43.4
Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013013804-1g |
Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate |
1803797-08-1 | 97% | 1g |
1,475.10 USD | 2021-05-31 | |
Alichem | A013013804-500mg |
Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate |
1803797-08-1 | 97% | 500mg |
798.70 USD | 2021-05-31 | |
Alichem | A013013804-250mg |
Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate |
1803797-08-1 | 97% | 250mg |
484.80 USD | 2021-05-31 |
Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetateに関する追加情報
Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate (CAS No. 1803797-08-1): A Comprehensive Overview
Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate, identified by its CAS number 1803797-08-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its complex structure, exhibits potential applications in the synthesis of novel therapeutic agents and the development of innovative chemical methodologies.
The molecular structure of Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate consists of a phenyl ring substituted with a bromine atom at the 2-position and an acetoacetate moiety linked to a propyl group that is further chlorinated at the 1-position. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of more intricate molecular architectures.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The presence of both bromine and chlorine substituents in Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate suggests that it may serve as a valuable building block for the synthesis of bioactive molecules. These substituents are known to enhance the lipophilicity and metabolic stability of drug candidates, making them attractive for further medicinal chemistry optimization.
One of the most compelling aspects of this compound is its potential role in the development of new antibiotics. The structural features of Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate bear resemblance to known antimicrobial agents, which have been extensively studied for their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Researchers have hypothesized that modifications based on this scaffold could lead to the discovery of novel antibiotics capable of overcoming existing resistance mechanisms.
Furthermore, the acetoacetate group in Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate provides a versatile handle for further functionalization through various chemical reactions, such as condensation, oxidation, or reduction. This reactivity has been exploited in synthetic studies aimed at creating more complex derivatives with tailored biological activities. For instance, researchers have explored its use in generating heterocyclic compounds, which are known to exhibit a wide range of pharmacological effects.
The compound's potential also extends to the field of materials science. The unique electronic properties conferred by its bromine and chlorine substituents make it an intriguing candidate for applications in organic electronics and photovoltaic devices. These properties could be leveraged to develop new types of organic semiconductors or light-harvesting materials, contributing to advancements in sustainable energy technologies.
In academic research, Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate has been employed as a key intermediate in the synthesis of more complex molecules. Its structural complexity allows chemists to test novel synthetic strategies and develop innovative methodologies for constructing intricate molecular frameworks. Such efforts are crucial for advancing our understanding of organic chemistry and for paving the way towards new discoveries in drug development.
The industrial significance of this compound cannot be overstated. Its use as an intermediate in pharmaceutical synthesis underscores its importance in the fine chemical industry. Companies specializing in custom synthesis and contract research have shown particular interest in compounds like Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate, recognizing their potential to contribute to the development of next-generation therapeutics.
As our understanding of biological systems continues to evolve, so too does our appreciation for the role that specialized organic compounds play in modulating these systems. The continued exploration of compounds like Ethyl 2-bromo-6-(1-chloro-2-oxopropyl)phenylacetate is likely to yield new insights into disease mechanisms and provide novel tools for therapeutic intervention.
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